3,2'-Dimethoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

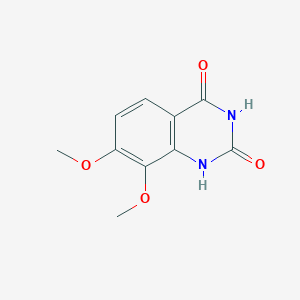

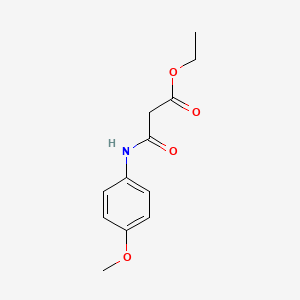

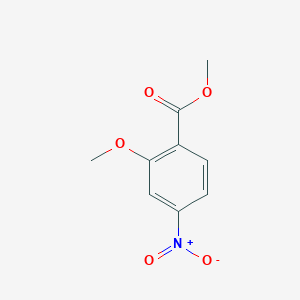

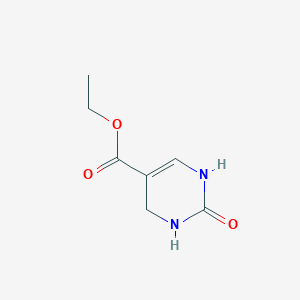

3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3 . It is also known as benzophenone-3 or BP-3, and it belongs to the family of benzophenones. It has gained significant attention in the scientific community due to its unique properties, such as its ability to absorb UV radiation.

Synthesis Analysis

The synthesis of 3,2’-Dimethoxybenzophenone involves a two-stage process . The first stage involves the reaction of 3-methoxyphenyl bromide with n-butyllithium in tetrahydrofuran and hexane. The second stage involves the reaction with 2-Methoxybenzoyl chloride in tetrahydrofuran, hexane, and dichloromethane .

Molecular Structure Analysis

The molecular structure of 3,2’-Dimethoxybenzophenone consists of a benzene ring attached to a phenone group, with two methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C15H14O3/c1-17-12-7-5-6-11 (10-12)15 (16)13-8-3-4-9-14 (13)18-2/h3-10H,1-2H3 .

Chemical Reactions Analysis

Benzophenone derivatives, including 3,2’-Dimethoxybenzophenone, have been used in various chemical reactions. For instance, they have been used in the selective hydrogenation of benzophenone to benzhydrol, which is industrially relevant . They have also been used in the molecular modification of benzophenones to reduce bioenrichment and toxicity .

Physical And Chemical Properties Analysis

3,2’-Dimethoxybenzophenone has a molecular weight of 242.27 g/mol . It has a complex structure with 18 heavy atoms . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 35.5 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

3,2'-Dimethoxybenzophenone serves as a precursor in various chemical syntheses, demonstrating the compound's versatility in organic chemistry. It has been involved in the photochemical reductive dimerization processes, leading to the synthesis of complex molecular structures, as seen in the creation of symmetrical benzopinacols and benzopinacolones. These processes underline the compound's utility in developing compounds with specific structural and electronic properties, which are critical in materials science and pharmaceutical research (Klemm & Weakley, 2000).

Mesomorphic Properties and Material Science

Research into tetraphenylethenes with lipophilic side chains synthesized through a McMurry coupling of 4,4′-dimethoxybenzophenone has highlighted its application in material science, especially in creating compounds with unique mesomorphic properties. These properties are essential for the development of new materials with potential applications in electronic displays and photovoltaic devices, showcasing the compound's role in advancing material science and technology (Schultz et al., 2001).

Photocatalysis and Organic Synthesis

This compound has also been used to study photocatalytic reactions, particularly in the context of photodecarboxylation involving phthalimides under microflow conditions. These studies have demonstrated the compound's effectiveness in enhancing reaction rates, yields, and chemoselectivities, underscoring its potential in photocatalytic applications and organic synthesis optimization (Shvydkiv et al., 2011).

Mechanism of Action

Target of Action

3,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives have been studied for their interaction with proteins such as serum albumin and collagen .

Mode of Action

Benzophenone derivatives are known to interact with their targets through binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the target proteins, affecting their function.

Biochemical Pathways

Benzophenone derivatives have been associated with various biochemical pathways, including those involved in human metabolism .

Pharmacokinetics

It’s known that benzophenone derivatives undergo molecular modifications that can affect their bioenrichment and toxicity . These modifications can influence the bioavailability of the compound.

Result of Action

Benzophenone derivatives have been associated with reduced bioenrichment and toxicity, indicating a potential decrease in harmful effects at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,2’-Dimethoxybenzophenone. For instance, molecular modifications of benzophenone derivatives have been shown to enhance their stability . Furthermore, these modifications can also significantly enhance the light absorption capacity of these compounds, which is a crucial factor in their efficacy as UV light absorbers .

Safety and Hazards

Future Directions

Future research on 3,2’-Dimethoxybenzophenone could focus on its molecular modification to reduce bioenrichment and toxicity . This could involve the use of a 3D-QSAR pharmacophore model to design benzophenone derivatives with reduced bioenrichment and toxicity . Another potential area of research could be the exploration of its UV absorption properties and its potential applications as a UV absorber.

Properties

IUPAC Name |

(2-methoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOBHLDPVQLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493204 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21554-74-5 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.